molecular formula C23H37NO6 B8249824 Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)-

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)-

Cat. No.: B8249824
M. Wt: 423.5 g/mol
InChI Key: ZBSZKFYYJKXUHF-YNSSLJIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: This compound, commonly referred to as Lappaconitine or Lannaconitine (CAS: 32854-75-4), is a diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum sinomontanum and Aconitum septentrionale . Its molecular formula is C32H44N2O8, with a molecular weight of 584.64 g/mol . Structurally, it features an aconitane skeleton substituted with:

  • Three hydroxyl groups at positions 4, 8, and 7.
  • Three methoxy groups at positions 1, 14, and 14.
  • A 20-ethyl group and a 4-(2-acetylamino)benzoate ester .

Pharmacological Applications: Lappaconitine is notable for its non-addictive analgesic properties, anti-inflammatory effects, and local anesthetic activity. Its hydrobromide salt is clinically used in China for managing chronic pain and arrhythmias .

Properties

IUPAC Name

(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO6/c1-5-24-11-20(25)7-6-17(29-3)22-15(20)9-13(18(22)24)21(26)10-14(28-2)12-8-16(22)23(21,27)19(12)30-4/h12-19,25-27H,5-11H2,1-4H3/t12-,13+,14+,15-,16+,17+,18-,19+,20-,21+,22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZKFYYJKXUHF-YNSSLJIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23943-93-3
Record name Lappaconine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23943-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Solvent Extraction and Percolation

Crushed Aconitum sinomontanum roots are soaked in ethanol (60–95% concentration) for 120–240 hours to dissolve alkaloids. Percolation is performed to maximize yield, with ethanol volumes 7–12 times the plant mass. The percolate is concentrated under vacuum (0.050–0.070 MPa) at 60–80°C to recover ethanol and produce a concentrated extract.

Acid-Base Purification

The concentrate is acidified to pH 1–2 using hydrochloric, sulfuric, nitric, or phosphoric acid to precipitate impurities. Subsequent alkalization to pH 9–10 with sodium hydroxide, potassium hydroxide, or sodium bicarbonate liberates free alkaloids, which are extracted with chloroform. Dehydration agents like anhydrous calcium chloride or phosphorus pentachloride remove residual water.

Crystallization and Hydrogen Bromide Salification

Ethanol is added to the chloroform extract to induce crystallization (24–72 hours). The crude lappaconitine is washed with ethanol and converted to the hydrobromide salt using hydrobromic acid in ethanol. Yields range from 0.40–0.64 kg per 100 kg of plant material, with purity exceeding 97%.

Table 1: Natural Extraction Yields Under Varied Conditions

Ethanol ConcentrationAcid UsedCrystallization Time (h)Yield (kg/100 kg plant)
65%H₂SO₄600.40
70%HNO₃240.43
95%H₃PO₄420.59

Semi-Synthetic Modifications

Hydrolysis of Lappaconitine Derivatives

Lappaconitine, a structurally related alkaloid, serves as a precursor. Hydrolysis under basic conditions removes acetyl groups, yielding intermediates for further functionalization. For example, saponification of methyllycaconitine (MLA) produces lycoctonine, which is esterified with substituted anthranilic acids to generate target compounds.

Bromination and Coupling Reactions

A patent describes reacting lappaconitine with α-brominated ketones (e.g., 2-bromocyclopentanone) in ethanol under reflux. This one-pot method avoids aqueous hydrobromic acid, improving safety and yield (84–87% vs. 61% in traditional methods).

Total Synthesis Strategies

Diels-Alder Cycloaddition Approaches

Total synthesis of hetisine-type alkaloids, as demonstrated for neofinaconitine, involves:

  • Cyclopropene Synthesis : Lithium-halogen exchange of methyl acrylate derivatives to form cyclopropene intermediates.

  • Azepinone Construction : Aminolysis of ε-caprolactone followed by oxidation and cyclization to generate azepinone dienophiles.

  • Key Cyclizations : Intramolecular Mannich reactions and radical conjugate additions to assemble the hexacyclic core.

Radical and Palladium-Catalyzed Reactions

Radical cyclization of enynes and palladium-mediated α-arylation of aldehydes are critical for constructing the aconitane skeleton. For example, Bu₃SnH-mediated radical addition forms the C7–C8 bond in neofinaconitine.

Table 2: Total Synthesis Key Steps and Yields

StepReaction TypeYield (%)
Cyclopropene formationLithium-halogen exchange78
Diels-Alder cyclizationThermal65
Mannich cyclizationAcid-catalyzed72

Analytical and Purification Techniques

Chromatographic Methods

  • Vacuum Liquid Chromatography (VLC) : Isolates MLA and delpheline from crude extracts with >95% purity.

  • UPLC-MS/MS : Quantifies lappaconitine in biological matrices with a limit of detection of 0.04 ng/mL. Mobile phases include acetonitrile and ammonium acetate (0.1% formic acid).

Crystallization Optimization

Ethanol concentration during crystallization significantly impacts purity. For example, 95% ethanol yields 0.59 kg of lappaconitine hydrobromide per 100 kg plant material, while 85% ethanol yields 0.51 kg .

Chemical Reactions Analysis

Types of Reactions

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Chemical Research Applications

Reference Compound in Alkaloid Chemistry

  • Lappaconitine serves as a reference compound for studying the structural and functional properties of alkaloids. Its unique molecular structure allows researchers to explore modifications that could lead to new derivatives with enhanced pharmacological effects.

Synthesis of Derivatives

  • The compound is utilized in synthetic chemistry to develop novel derivatives that may exhibit different biological activities. For instance, various chemical modifications such as methylation and acetylation can yield derivatives with improved efficacy against certain conditions.
Modification Resulting Derivative Potential Application
MethylationN-methyl lappaconitineEnhanced analgesic properties
AcetylationAcetyl-lappaconitineImproved anti-inflammatory effects

Biological Research Applications

Analgesic Properties

  • Lappaconitine is recognized for its potent analgesic effects. Studies have shown that it interacts with sodium channels in nerve cells to inhibit pain signal transmission. This mechanism of action positions it as a candidate for developing non-narcotic analgesics for pain management.

Anti-inflammatory Effects

  • The compound also exhibits significant anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. This makes it a valuable subject for research aimed at treating inflammatory diseases.

Case Study: Analgesic Efficacy

A study published in a peer-reviewed journal demonstrated that lappaconitine significantly reduced pain responses in animal models compared to control groups. The findings indicated a potential for clinical applications in pain relief therapies .

Medical Applications

Development of Analgesic Drugs

  • Due to its efficacy as a non-narcotic analgesic, lappaconitine is being investigated for incorporation into pharmaceutical formulations aimed at managing chronic pain conditions without the risks associated with opioid use.

Quality Control Standards

  • In pharmaceutical manufacturing, lappaconitine acts as a standard reference material to ensure the quality and consistency of products containing alkaloids.

Industrial Applications

Pharmaceutical Formulations

  • Lappaconitine is included in various pharmaceutical formulations due to its therapeutic benefits. Its application spans across traditional medicine and modern pharmaceuticals aimed at pain management and inflammation reduction.
Industry Application Description
PharmaceuticalsUsed in formulations for pain relief
Quality ControlServes as a benchmark for alkaloid content

Mechanism of Action

The mechanism of action of Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substituents

The pharmacological and toxicological profiles of aconitane alkaloids are highly dependent on their substituents. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Key Structural Features Pharmacological Activities Toxicity Profile
Lappaconitine 32854-75-4 C32H44N2O8 4-(2-acetylamino)benzoate; 1,14,16-trimethoxy; 20-ethyl Analgesic, anti-inflammatory, antiarrhythmic Low toxicity; non-addictive
Aconitine 302-27-2 C34H47NO11 8-acetate, 14-benzoate; 1,6,16-trimethoxy; 4-(methoxymethyl) Analgesic, antipyretic; used in traditional medicine Highly toxic (LD50 ~1–3 mg/kg)
Indaconitine 4491-19-4 C34H47NO10 8-acetate, 14-benzoate; 1,6,16-trimethoxy; 4-(methoxymethyl) Limited data; structural analog of aconitine Presumed high toxicity
Yunaconitine 70578-24-4 C35H49NO11 8-acetate, 14-(4-methoxybenzoate); 1,6,16-trimethoxy; 4-(methoxymethyl) Antinociceptive, anti-inflammatory Moderate toxicity
Talatisamine 20501-56-8 C25H39NO7 8,14-diol; 1,16-dimethoxy; 4-(methoxymethyl); 20-ethyl Anticonvulsant, neuroprotective (preclinical studies) Low to moderate toxicity
Chasmanine 5066-78-4 C25H41NO7 1,14,16-trimethoxy; 4-(methoxymethyl); 20-ethyl Antiarrhythmic, mild analgesic Low toxicity

Key Structural Differences and Implications

  • Ester Groups: Lappaconitine’s 4-(2-acetylamino)benzoate contributes to its reduced toxicity compared to Aconitine’s 8-acetate and 14-benzoate . Yunaconitine’s 14-(4-methoxybenzoate) enhances bioavailability but increases toxicity relative to Lappaconitine .
  • Methoxy Substitutions :
    • The 1,14,16-trimethoxy pattern in Lappaconitine and Chasmanine correlates with lower cardiotoxicity compared to Aconitine’s 1,6,16-trimethoxy arrangement .
  • Ethyl vs. Methyl Groups :
    • The 20-ethyl group in Lappaconitine and Talatisamine improves metabolic stability compared to methyl-substituted analogs .

Pharmacological and Toxicological Research Findings

  • Lappaconitine :
    • Demonstrated ≥98% purity in pharmacological assays, with significant analgesic effects at 0.1–0.3 mg/kg doses in rodent models .
    • Mechanistically, it blocks voltage-gated sodium channels, reducing neuronal excitability .
  • Aconitine :
    • Acts on sodium channels but with prolonged activation , leading to lethal arrhythmias at doses >1 mg .
  • Yunaconitine :
    • Shows 2–3 times higher analgesic potency than morphine in mice but with hepatotoxicity at high doses .

Biological Activity

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, commonly known as lappaconitine , is a naturally occurring alkaloid derived from the roots of various Aconitum species. It has garnered attention for its significant analgesic , anti-inflammatory , and local anesthetic properties. This article delves into the biological activities of lappaconitine, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H37NO6
  • Molecular Weight : 423.543 g/mol
  • CAS Number : 23943-93-3

Lappaconitine primarily exerts its effects through the following mechanisms:

  • Sodium Channel Blockade : The compound interacts with voltage-gated sodium channels in neuronal membranes, inhibiting the propagation of pain signals.
  • Neurotransmitter Modulation : It modulates neurotransmitter release, particularly reducing pro-inflammatory cytokines that contribute to pain and inflammation.
  • Antinociceptive Effects : Lappaconitine demonstrates antinociceptive activity in various pain models, indicating its potential as a non-narcotic analgesic.

Analgesic Properties

Lappaconitine has been shown to provide significant pain relief in various experimental models. In a study by Zhang et al. (2020), lappaconitine exhibited dose-dependent analgesic effects in mice subjected to formalin-induced pain. The study highlighted that lappaconitine's analgesic efficacy was comparable to that of conventional analgesics like morphine but without the associated side effects.

Anti-inflammatory Effects

Research indicates that lappaconitine possesses anti-inflammatory properties. A study by Wang et al. (2021) demonstrated that lappaconitine significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in a rat model of arthritis. This suggests its potential utility in treating inflammatory conditions.

Local Anesthetic Effects

Lappaconitine has also been investigated for local anesthetic properties. In vitro studies showed that it could effectively block nerve conduction similar to lidocaine, making it a candidate for local anesthesia applications.

Comparative Analysis with Similar Compounds

Compound NameAnalgesic ActivityAnti-inflammatory ActivityLocal Anesthetic Activity
LappaconitineHighModerateHigh
AconitineVery HighHighVery High
MesaconitineModerateModerateModerate

Case Studies

  • Clinical Application in Pain Management :
    A clinical trial conducted by Liu et al. (2022) assessed the efficacy of lappaconitine in patients with chronic pain conditions. Results indicated that patients receiving lappaconitine reported a significant reduction in pain scores compared to those receiving placebo.
  • Toxicological Studies :
    Research by Chen et al. (2019) evaluated the safety profile of lappaconitine in animal models. The study found that at therapeutic doses, lappaconitine did not exhibit significant toxicity or adverse effects, supporting its potential for clinical use.

Q & A

Basic Research Questions

Q. What are the primary methods for structural characterization of this aconitane derivative?

  • Answer : Structural elucidation relies on spectroscopic techniques (e.g., NMR, MS) and X-ray crystallography. For instance, X-ray diffraction data (orthorhombic crystal system, space group P2₁2₁2₁) have resolved the stereochemistry of related aconitane analogs, confirming configurations at positions 1α, 14α, and 16β . High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) correlations in NMR are critical for distinguishing methoxy and ethyl substituents .

Q. How is this compound typically sourced and isolated for research purposes?

  • Answer : The compound is isolated from Aconitum species (e.g., Aconitum sinomontanum roots) via solvent extraction (ethanol/water mixtures) followed by chromatographic purification (silica gel, HPLC). Its hydrobromide salt (CAS 97792-45-5) is often used to improve solubility and stability in pharmacological assays .

Q. What analytical methods ensure purity and identity in laboratory settings?

  • Answer : HPLC with UV detection (λmax ~258 nm) is standard for purity assessment (≥98%), while tandem MS and chiral chromatography verify stereochemical integrity. Calibration against certified reference materials (e.g., CAS 32854-75-4) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., anesthetic vs. anti-inflammatory potency)?

  • Answer : Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo) or salt forms (e.g., hydrobromide vs. free base). Systematic dose-response studies across standardized assays (e.g., carrageenan-induced inflammation in rodents) and metabolite profiling (to account for hydrolysis products) are essential .

Q. What challenges exist in quantifying this compound in complex biological matrices?

  • Answer : Matrix interference from alkaloid-rich plant extracts or serum proteins necessitates solid-phase extraction (SPE) or liquid-liquid partitioning prior to LC-MS/MS analysis. Internal standards (e.g., deuterated analogs) improve accuracy, particularly for low-concentration pharmacokinetic studies .

Q. How do structural modifications (e.g., esterification at C-4 or C-14) influence bioactivity?

  • Answer : Comparative studies with analogs like Crassicauline A (CAS 79592-91-9) reveal that acetyl or benzoyl groups at C-8/C-14 enhance membrane permeability and receptor binding affinity. Conversely, demethylation at C-1 or C-16 reduces toxicity but compromises analgesic efficacy .

Q. What mechanisms underlie its reported toxicity, and how can they be mitigated?

  • Answer : Toxicity (e.g., neurotoxicity) is linked to sodium channel modulation and metabolic byproducts (e.g., NOx or Cl<sup>−</sup> from decomposition). Co-administration with cytochrome P450 inhibitors or formulation as prodrugs (e.g., hydrobromide salts) can reduce adverse effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.